molecular formula C9H8BrNOS B3847457 6-Bromo-3-ethyl-1,3-benzothiazol-2-one

6-Bromo-3-ethyl-1,3-benzothiazol-2-one

Cat. No.: B3847457
M. Wt: 258.14 g/mol
InChI Key: QIOQLHLJVIDPBQ-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-1,3-benzothiazol-2-one is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse chemical reactivities and broad spectrum of biological activities. This compound features a benzene ring fused to a thiazole ring, with a bromine atom at the 6th position and an ethyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethyl-1,3-benzothiazol-2-one can be achieved through various methods. One common approach involves the cyclization of substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid. This reaction typically occurs under mild conditions and yields high to excellent results .

Industrial Production Methods

In industrial settings, the production of benzothiazole derivatives often involves the use of efficient and economical methods. For instance, the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization, is a widely used approach .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethyl-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-Bromo-3-ethyl-1,3-benzothiazol-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethyl-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptors, leading to various biological effects. For example, it may interfere with the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-ethyl-1,3-benzothiazol-2-one is unique due to the presence of both a bromine atom and an ethyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

6-bromo-3-ethyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOQLHLJVIDPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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